Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ester group, a methylamino group, and an imidazole ring makes it a versatile compound for various applications.
Biological Activity
Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic compound notable for its unique structural features, including an imidazole ring, a propanoate ester, and a methylamino group. This article explores its biological activity, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14N4O2
- Molecular Weight : Approximately 214.24 g/mol
- Structural Features : The compound contains an imidazole ring that can coordinate with metal ions, enhancing its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The imidazole moiety allows for coordination with metal ions, which is crucial in enzyme inhibition and receptor binding.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure facilitates binding to the active sites of enzymes, particularly those that require metal ions for their activity. This property makes it a candidate for studies involving:
- Metalloprotein inhibition
- Antimicrobial activity
- Anticancer properties
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound:
- Enzyme Inhibition Studies : Research indicates that the compound effectively inhibits various enzymes by chelating essential metal ions in their active sites, impacting metabolic pathways crucial for cell function .
- Receptor Binding Assays : The compound has been utilized in receptor binding assays to explore its affinity for specific biological receptors, revealing potential therapeutic applications in drug development .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, indicating that this compound may also possess similar activities .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological processes. This compound demonstrated substantial inhibitory effects, with IC50 values indicating effective modulation of enzyme activity . The mechanism involved chelation of the zinc ion at the active site, preventing substrate access.
Case Study 2: Anticancer Activity
In vitro testing against several cancer cell lines showed that this compound exhibited cytotoxic effects comparable to established anticancer drugs. The compound's structural characteristics allowed it to disrupt cellular processes in cancer cells, leading to apoptosis .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | Similar imidazole ring | Moderate enzyme inhibition |
Methyl 3-(4-methylthiazol-5-yl)propanoate | Thiazole instead of imidazole | Enhanced cytotoxicity against cancer cells |
Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate | Methyl and methylamino groups | Significant antimicrobial activity |
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-imidazol-1-yl-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10-2)6-12-5-4-11-7-12/h4-5,7-8,10H,3,6H2,1-2H3 |
InChI Key |
XEKVLRLJFSJYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1)NC |
Origin of Product |
United States |
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